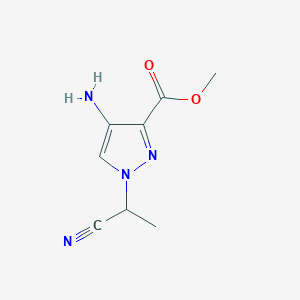

Methyl 4-amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC17509870

Molecular Formula: C8H10N4O2

Molecular Weight: 194.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10N4O2 |

|---|---|

| Molecular Weight | 194.19 g/mol |

| IUPAC Name | methyl 4-amino-1-(1-cyanoethyl)pyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C8H10N4O2/c1-5(3-9)12-4-6(10)7(11-12)8(13)14-2/h4-5H,10H2,1-2H3 |

| Standard InChI Key | KTXIICDOOSFFEI-UHFFFAOYSA-N |

| Canonical SMILES | CC(C#N)N1C=C(C(=N1)C(=O)OC)N |

Introduction

Molecular and Structural Characteristics

Core Architecture and Functional Groups

The pyrazole ring in methyl 4-amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylate serves as a planar, aromatic heterocycle with two adjacent nitrogen atoms. Positional substituents impart distinct electronic and steric properties:

-

Amino group (C4): Enhances hydrogen-bonding capacity and participates in resonance stabilization of the ring.

-

Carboxylate ester (C3): Introduces electrophilic character and potential for hydrolytic modification to carboxylic acid derivatives.

-

Cyanoethyl group (N1): A nitrile-containing side chain that influences lipophilicity and serves as a synthetic handle for further functionalization.

The compound’s canonical SMILES string (CC(C#N)N1C=C(C(=N1)C(=O)OC)N) and InChIKey (KTXIICDOOSFFEI-UHFFFAOYSA-N) confirm its unique stereoelectronic profile.

Physicochemical Properties

Experimental data on solubility, melting point, and stability remain unpublished. Predictive models suggest:

.

These values imply limited blood-brain barrier permeability but potential for oral bioavailability .

Table 1: Key Molecular Descriptors

| Property | Value/Descriptor | Source |

|---|---|---|

| Molecular formula | C₈H₁₀N₄O₂ | |

| Molecular weight | 194.19 g/mol | |

| Hydrogen bond donors | 2 | |

| Hydrogen bond acceptors | 4 | |

| Rotatable bonds | 3 |

Synthetic Approaches and Reaction Pathways

Retrosynthetic Analysis

While no published synthesis explicitly targets this compound, analogous pyrazole carboxylates are typically constructed via:

-

Cyclocondensation: Between hydrazines and 1,3-dielectrophiles like β-keto esters .

-

Post-functionalization: Introducing substituents to preformed pyrazole cores through alkylation or nucleophilic substitution .

Hypothetical Synthesis Route

A plausible pathway could involve:

-

Formation of pyrazole ring: Reacting methyl acetoacetate with hydrazine hydrate to yield methyl 3-pyrazolecarboxylate.

-

N1-Alkylation: Treating with acrylonitrile under basic conditions to install the cyanoethyl group .

-

C4-Amination: Direct amination via Chichibabin reaction or nucleophilic substitution of a leaving group .

Critical challenges include regioselectivity in alkylation and avoiding over-amination at other positions.

Comparative Analysis with Structural Analogs

Ethyl 5-Amino-4-Cyano-1-Phenyl-1H-Pyrazole-3-Carboxylate

-

Enhanced thermal stability from aryl substitution (m.p. 153–154°C vs. unreported for target compound) .

-

Utility in synthesizing pyrazolopyrimidines via acid-catalyzed cyclization .

Methyl 1-(3,4-Dichlorobenzyl)-1H-Pyrazole-3-Carboxylate

Features:

-

Higher molecular weight (285.13 g/mol) and lipophilicity (LogP ≈ 2.8) .

-

Antifungal activity against Candida albicans (MIC₉₀ = 32 μg/mL) , suggesting possible bioactivity in the cyanoethyl analog.

Research Gaps and Future Directions

Priority Investigations

-

Synthetic optimization: Develop regioselective methods avoiding isomeric byproducts.

-

ADMET profiling: Assess metabolic stability, CYP inhibition, and hERG liability.

-

Target deconvolution: High-throughput screening against kinase and protease libraries.

Derivative Design Strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume